REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ag+2:5].O.[F:7][C:8]([F:14])([F:13])[S:9]([OH:12])(=[O:11])=[O:10]>ClC(Cl)(F)C(Cl)(F)F>[F:7][C:8]([F:14])([F:13])[S:9]([O-:12])(=[O:11])=[O:10].[Ag+:5].[Ag:5] |f:0.1,5.6|
|
Name
|
|
Quantity
|
13.42 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
contained in a flask
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove residual solids
|
Type
|
CUSTOM
|
Details
|
the two-phase filtrate was separated into organic and aqueous phases
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ag]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 551.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ag+2:5].O.[F:7][C:8]([F:14])([F:13])[S:9]([OH:12])(=[O:11])=[O:10]>ClC(Cl)(F)C(Cl)(F)F>[F:7][C:8]([F:14])([F:13])[S:9]([O-:12])(=[O:11])=[O:10].[Ag+:5].[Ag:5] |f:0.1,5.6|
|
Name
|
|
Quantity
|
13.42 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
contained in a flask
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove residual solids
|
Type
|
CUSTOM
|
Details
|
the two-phase filtrate was separated into organic and aqueous phases
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was evaporated to dryness
|
Name
|
Silver trifluoromethanesulfonate
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Name
|
silver
|
Type
|
product
|
Smiles
|
[Ag]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 551.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ag+2:5].O.[F:7][C:8]([F:14])([F:13])[S:9]([OH:12])(=[O:11])=[O:10]>ClC(Cl)(F)C(Cl)(F)F>[F:7][C:8]([F:14])([F:13])[S:9]([O-:12])(=[O:11])=[O:10].[Ag+:5].[Ag:5] |f:0.1,5.6|
|
Name
|
|
Quantity
|
13.42 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(F)(F)Cl)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
contained in a flask
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove residual solids
|
Type
|
CUSTOM
|
Details
|
the two-phase filtrate was separated into organic and aqueous phases
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Ag]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 551.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |